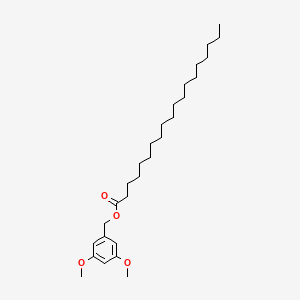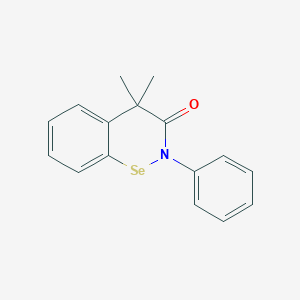
2H-1,2-Benzoselenazin-3(4H)-one, 4,4-dimethyl-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,2-Benzoselenazin-3(4H)-one, 4,4-dimethyl-2-phenyl-: is a heterocyclic organic compound containing selenium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2-Benzoselenazin-3(4H)-one, 4,4-dimethyl-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzophenone with selenium dioxide in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the selenazine ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,2-Benzoselenazin-3(4H)-one, 4,4-dimethyl-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenazine ring to its corresponding selenide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while reduction can produce selenides.
Applications De Recherche Scientifique
2H-1,2-Benzoselenazin-3(4H)-one, 4,4-dimethyl-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of selenium.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mécanisme D'action
The mechanism by which 2H-1,2-Benzoselenazin-3(4H)-one, 4,4-dimethyl-2-phenyl- exerts its effects involves interactions with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. This compound may also interact with specific enzymes and proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1,2-Benzoselenazin-3(4H)-one: Lacks the 4,4-dimethyl-2-phenyl- substituents.
2H-1,2-Benzothiazin-3(4H)-one: Contains sulfur instead of selenium.
2H-1,2-Benzoxazin-3(4H)-one: Contains oxygen instead of selenium.
Uniqueness
The presence of selenium in 2H-1,2-Benzoselenazin-3(4H)-one, 4,4-dimethyl-2-phenyl- imparts unique chemical properties, such as enhanced redox activity and potential biological activity
Propriétés
Numéro CAS |
143364-10-7 |
|---|---|
Formule moléculaire |
C16H15NOSe |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
4,4-dimethyl-2-phenyl-1,2-benzoselenazin-3-one |
InChI |
InChI=1S/C16H15NOSe/c1-16(2)13-10-6-7-11-14(13)19-17(15(16)18)12-8-4-3-5-9-12/h3-11H,1-2H3 |
Clé InChI |
DUGADDSTBGPFNK-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2[Se]N(C1=O)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B12554451.png)
![2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B12554458.png)
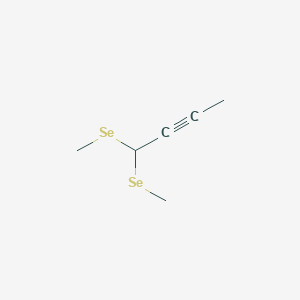

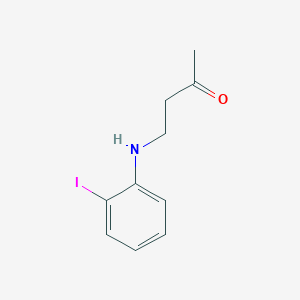
![Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]-](/img/structure/B12554492.png)
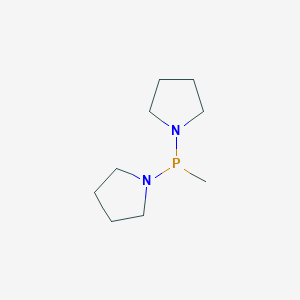

![2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate](/img/structure/B12554506.png)
![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)
![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)

